molecular formula C13H11ClN2O5S B1658542 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide CAS No. 6137-69-5

4-chloro-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B1658542
CAS No.: 6137-69-5
M. Wt: 342.76 g/mol
InChI Key: WSNWIRYJZRXIPG-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C13H11ClN2O5S and its molecular weight is 342.76 g/mol. The purity is usually 95%.
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Properties

CAS No.

6137-69-5

Molecular Formula

C13H11ClN2O5S

Molecular Weight

342.76 g/mol

IUPAC Name

4-chloro-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11ClN2O5S/c1-21-13-5-3-2-4-11(13)15-22(19,20)9-6-7-10(14)12(8-9)16(17)18/h2-8,15H,1H3

InChI Key

WSNWIRYJZRXIPG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-3-nitrobenzenesulfonamide (1.73 g, 6.78 mmol) was dissolved in CH2Cl2 (7.0 mL). o-Anisidine (1.00 g, 8.13 mmol) was added dropwise at room temperature, followed by a slow addition of pyridine (2.0 mL). After 16 h of continued stirring, the reaction mixture was diluted with EtOAc (50 mL) and washed with 1 M HCl (3×50 mL). The organic phase was dried (MgSO4) filtered and evaporated to a brown solid, upon which re-crystallization from ethanol/water gave 2.22 g (95%) of the product as white crystals. 1H NMR (CDCl3) δ 8.20 (s, 1H), 7.80 (dd, 1H), 7.56 (d, 1H), 7.53 (d, 1H), 7.13 (t, 1H), 6.96 (t, 1H), 6.76 (d, 1H), 3.66 (s, 3H). The sulfonamide proton was not observed.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
95%

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